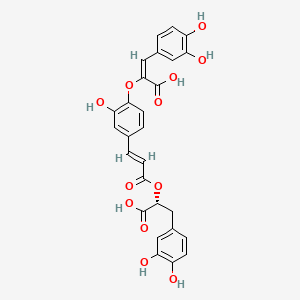
Salvianolic acid I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Salvianolic acid I can be synthesized through various chemical reactions involving the esterification of caffeic acid derivatives and danshensu (salvianic acid). The synthesis typically involves the use of sephadex chromatography and preparative chromatography to purify the compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Salvia miltiorrhiza using solvents followed by purification processes such as high-performance liquid chromatography (HPLC). The low content of this compound in raw materials and its strong reducibility make the purification process challenging .
Analyse Des Réactions Chimiques
Types of Reactions
Salvianolic acid I undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and is facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various derivatives of this compound, which retain the core polyphenolic structure but exhibit different functional groups depending on the reaction conditions .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular signaling pathways and its antioxidant properties.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, cancer, and fibrosis
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products.
Mécanisme D'action
Salvianolic acid I exerts its effects primarily through its antioxidant properties. It acts as a reactive oxygen species scavenger, reducing oxidative stress in cells. Additionally, it inhibits the adherence of leukocytes to endothelial cells, reduces inflammation, and modulates various signaling pathways, including the JNK/Akt and NF-κB pathways .
Comparaison Avec Des Composés Similaires
Salvianolic acid I is often compared with other salvianolic acids, such as salvianolic acid A and salvianolic acid B. While all these compounds share a polyphenolic structure, this compound is unique in its specific combination of caffeic acid derivatives and danshensu. Other similar compounds include:
- Rosmarinic acid
- Lithospermic acid
- Caffeic acid
- Danshensu
These compounds also exhibit antioxidant properties but differ in their specific molecular structures and biological activities.
Propriétés
Formule moléculaire |
C27H22O12 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
(2R)-2-[(E)-3-[4-[(E)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-3-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H22O12/c28-17-5-1-15(10-19(17)30)12-23(26(34)35)38-22-7-3-14(9-21(22)32)4-8-25(33)39-24(27(36)37)13-16-2-6-18(29)20(31)11-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12+/t24-/m1/s1 |
Clé InChI |
MZSGWZGPESCJAN-MOBFUUNNSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

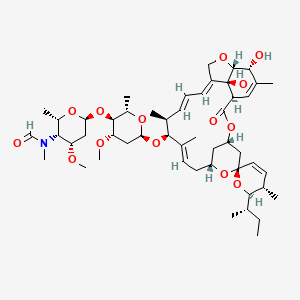
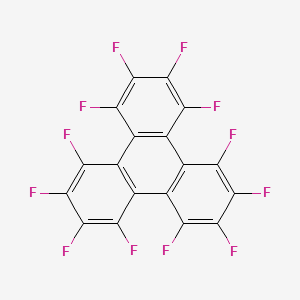
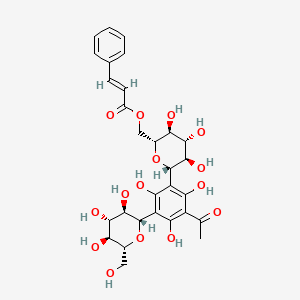
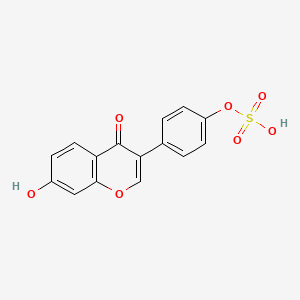
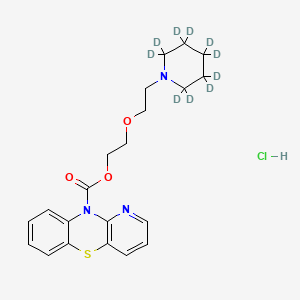


![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)

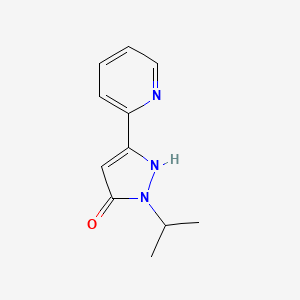
![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
